molecular formula C9H10N2O B3252697 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile CAS No. 218921-20-1

4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile

Cat. No.: B3252697
CAS No.: 218921-20-1
M. Wt: 162.19 g/mol
InChI Key: YATGMSOWZLACSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile is a chemical compound built on the 1,2-dihydropyridine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Compounds featuring the 1,2-dihydropyridine core, particularly 3-cyano-4,6-diaryl-2(1H)-pyridone derivatives, have been extensively studied for their diverse pharmacological activities . This specific nitrile-functionalized derivative serves as a valuable building block for researchers exploring new chemical entities. The primary research applications of this compound and its analogues lie in the field of anticancer agent development. Structural analogues have demonstrated promising in vitro tumor cell growth inhibitory activity against various human cancer cell lines, including HT-29 colon cancer and MDA-MB-231 breast cancer . The 1,2-dihydropyridine core is a key structural motif in molecules that interact with potential molecular targets such as PIM1 kinase and survivin , both of which are proteins involved in cell division, proliferation, and apoptosis inhibition, and are often overexpressed in human cancers . Furthermore, the presence of both the dihydropyridine ring and a nitrile group makes this compound a versatile intermediate in heterocyclic synthesis . Researchers can utilize it to construct more complex molecular architectures, such as annelated heterocycles, which are prevalent in many pharmaceuticals and functional materials . FOR RESEARCH USE ONLY . Not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-oxopyridin-1-yl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1,3,5,7H,2,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATGMSOWZLACSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 2 Oxo 1,2 Dihydropyridin 1 Yl Butanenitrile

Established Synthetic Routes to the Core Compound

The most conventional and established approach for the synthesis of 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile involves the direct N-alkylation of 2-pyridone. This method is predicated on the nucleophilic character of the pyridone nitrogen.

Strategic Selection of Precursors and Starting Materials

The synthesis logically commences with two primary precursors: the 2-pyridone ring and a four-carbon chain bearing a nitrile group and a suitable leaving group for nucleophilic substitution.

The Pyridinone Core: 2-Pyridone (also known as 2-hydroxypyridine) is the foundational starting material. It exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. The lactam form is generally predominant in most solvents and is the key reactant for N-alkylation.

The Butanenitrile Moiety: The alkylating agent is typically a 4-halobutanenitrile, such as 4-bromobutanenitrile or 4-chlorobutanenitrile. These molecules provide the four-carbon backbone and the terminal nitrile functionality. The choice between a bromo- or chloro- derivative often depends on reactivity and commercial availability, with the bromide being more reactive.

Detailed Reaction Mechanisms and Optimization of Conditions

The core of the synthesis is the SN2 reaction between the 2-pyridone anion and the 4-halobutanenitrile. However, a significant challenge in this synthesis is the ambident nucleophilic nature of the 2-pyridone anion, which can lead to both N-alkylation and O-alkylation, yielding the desired product and the isomeric 2-(3-cyanopropoxy)pyridine, respectively. researchgate.net The reaction outcome is highly dependent on the reaction conditions.

The general mechanism involves the deprotonation of 2-pyridone by a base to form the pyridonate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the 4-halobutanenitrile and displacing the halide.

Optimization of reaction conditions to favor N-alkylation is crucial and typically involves careful selection of the base and solvent.

Condition Effect on N- vs. O-Alkylation Rationale
Base Strong, non-nucleophilic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly used to generate the pyridonate anion. The choice of counter-ion can also influence selectivity.The nature of the ion pair formed between the pyridonate anion and the metal cation of the base can affect the accessibility of the nitrogen and oxygen atoms to the electrophile.
Solvent Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are generally preferred.These solvents effectively solvate the cation of the base, leaving a "naked" and more reactive pyridonate anion. The solvent polarity can influence the position of the tautomeric equilibrium and the solvation of the nucleophilic centers of the anion.
Temperature Reactions are often carried out at elevated temperatures to ensure a reasonable reaction rate.The temperature can affect the N/O selectivity, although the effect is often less pronounced than that of the base and solvent.

Synthesis Under Varied Catalytic Systems and Solvents

To further enhance the selectivity and efficiency of the N-alkylation, various catalytic systems have been explored in the synthesis of N-substituted 2-pyridones.

Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as tetraalkylammonium salts, can be beneficial, especially in biphasic reaction systems. These catalysts facilitate the transfer of the pyridonate anion from the solid or aqueous phase to the organic phase where the alkylating agent resides, thereby increasing the reaction rate. A Chinese patent suggests the use of tetraalkylammonium fluoride (B91410) for the N-alkylation of 2-pyridones with alkyl halides, claiming high yield and selectivity. google.com

Iodide Catalysis: In cases where a less reactive alkylating agent like 4-chlorobutanenitrile is used, the addition of a catalytic amount of an iodide salt (e.g., sodium iodide or potassium iodide) can accelerate the reaction through the in situ formation of the more reactive 4-iodobutanenitrile (B1595309) via the Finkelstein reaction. A study on the selective N-alkylation of 4-alkoxy-2-pyridones found that tetrabutylammonium (B224687) iodide in combination with potassium tert-butoxide provides an effective system. researchgate.net

The table below summarizes the influence of different catalytic systems and solvents on the N-alkylation of 2-pyridones, which can be extrapolated to the synthesis of the target compound.

Catalyst/Promoter Solvent Key Advantages
Tetraalkylammonium HalidesBiphasic or OrganicEnhanced reaction rates, improved yields.
Tetrabutylammonium IodideTetrahydrofuran (THF)Promotes selective N-alkylation. researchgate.net
Potassium CarbonateDimethylformamide (DMF)Common, inexpensive, and effective base.
Sodium HydrideAcetonitrileStrong base, drives the reaction to completion.
Catalyst- and Base-FreeHigh-boiling point solventA study has shown that heating 2-hydroxypyridines with organohalides without a catalyst or base can lead to selective N-alkylation, with the in-situ generated hydrohalic acid facilitating the conversion of any O-alkylated intermediate to the thermodynamically more stable N-alkylated product. nih.gov

Novel and Efficient Synthetic Approaches

In line with the growing demand for sustainable and efficient chemical processes, modern synthetic methodologies are being explored for the synthesis of N-substituted 2-pyridones, including the target compound.

Development of Green Chemistry Methodologies

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, this can be achieved through several strategies.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved purity of products. sciforum.netijpsjournal.comrsc.org A one-pot, microwave-assisted synthesis of N-alkylated 2-pyridone derivatives has been reported, highlighting the potential for a more energy-efficient and rapid synthesis of the target compound. sciforum.net This approach would involve irradiating a mixture of 2-pyridone, 4-halobutanenitrile, and a suitable base in a microwave reactor.

Use of Greener Solvents: Replacing traditional polar aprotic solvents like DMF and DMSO with more environmentally benign alternatives is a key aspect of green chemistry. While challenging due to solubility and reactivity requirements, research into greener solvent systems for N-alkylation reactions is an active area.

One-Pot Multicomponent Reactions: Designing a synthesis that involves the in-situ formation of the 2-pyridone ring followed by its N-alkylation in a single pot would be a highly atom-economical and efficient approach. While specific examples for the target molecule are not readily available, multicomponent reactions are a hallmark of green chemistry for the synthesis of heterocyclic compounds. tue.nl

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, precise control over reaction parameters, and ease of scalability. organic-chemistry.orgnih.govnih.gov The synthesis of this compound is amenable to a continuous flow process.

A conceptual flow synthesis setup would involve:

Pumping a solution of 2-pyridone and a base through a mixing unit.

Introducing a solution of 4-halobutanenitrile at a subsequent mixing point.

Passing the reaction mixture through a heated reactor coil to allow for sufficient residence time for the reaction to complete.

Optionally, the product stream could be passed through an in-line purification module to remove byproducts and unreacted starting materials.

A study on the continuous flow synthesis of substituted 3-cyano-2-pyridones demonstrates the feasibility of producing this class of compounds in a microreactor system, suggesting that the N-alkylation step could also be adapted to a flow process. researchgate.net

The table below outlines a hypothetical comparison of batch versus flow synthesis for the N-alkylation step.

Parameter Batch Synthesis Flow Synthesis
Reaction Time HoursMinutes
Temperature Control Can be challenging, potential for hotspotsPrecise and uniform temperature control
Safety Handling of large quantities of reagents and solventsSmaller reaction volumes at any given time, inherently safer
Scalability Often requires re-optimization for larger scalesScalable by running the process for longer durations
Productivity Limited by the size of the reaction vesselPotentially higher space-time yield

By embracing these novel synthetic approaches, the production of this compound can be made more efficient, safer, and environmentally friendly.

Chemical Modifications and Derivatization Strategies

The inherent reactivity of both the 2-pyridone ring and the butanenitrile chain allows for a diverse range of chemical modifications. These transformations are crucial for developing analogues with tailored properties for various applications.

Synthesis of Analogues with Structural Variations on the Butanenitrile Chain

While specific literature detailing the derivatization of the butanenitrile chain of this compound is limited, the reactivity of the nitrile group and the aliphatic chain is well-established in organic chemistry. These principles can be applied to generate a library of analogues.

The alkylation of the carbon atom alpha to the nitrile group can be achieved by treatment with a strong base, such as lithium diisopropylamide (LDA), followed by the addition of an alkyl halide. This reaction would introduce substituents on the butanenitrile chain, altering the steric and electronic properties of the molecule.

Table 1: Potential Analogues via Alpha-Alkylation of the Butanenitrile Chain

Alkylating AgentResulting AnaloguePotential Property Change
Methyl iodide4-(2-Oxo-1,2-dihydropyridin-1-yl)-2-methylbutanenitrileIncreased lipophilicity
Benzyl bromide4-(2-Oxo-1,2-dihydropyridin-1-yl)-2-benzylbutanenitrileIntroduction of an aromatic moiety
Ethyl bromoacetateEthyl 2-cyano-2-(4-(2-oxo-1,2-dihydropyridin-1-yl)butyl)acetateAddition of an ester functional group for further modification

Furthermore, the nitrile group itself can undergo a variety of chemical transformations. For instance, hydrolysis under acidic or basic conditions would yield the corresponding carboxylic acid, 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanoic acid. This acid could then be converted into esters, amides, or other derivatives. Reduction of the nitrile, using reagents like lithium aluminum hydride, would afford the primary amine, 4-(2-Oxo-1,2-dihydropyridin-1-yl)butan-1-amine, a valuable precursor for further functionalization.

Modifications to the 2-Oxo-1,2-dihydropyridine Ring System

The 2-oxo-1,2-dihydropyridine ring is amenable to a range of modifications, primarily through electrophilic substitution reactions. The electron-rich nature of the pyridone ring directs electrophiles to the 3- and 5-positions.

Halogenation, such as bromination or chlorination, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These halogenated derivatives serve as versatile intermediates for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds and build more complex molecular architectures.

Nitration of the pyridone ring can also be accomplished, typically using a mixture of nitric acid and sulfuric acid. The resulting nitro-derivatives can be subsequently reduced to amino groups, providing a handle for further functionalization, such as acylation or sulfonylation.

Table 2: Representative Modifications of the 2-Oxo-1,2-dihydropyridine Ring

ReactionReagentPosition of ModificationResulting Functional Group
BrominationN-Bromosuccinimide (NBS)3- and/or 5-positionBromo
NitrationHNO₃/H₂SO₄3- and/or 5-positionNitro
Friedel-Crafts AcylationAcyl chloride / Lewis acid3- and/or 5-positionAcyl

Functionalization for Bioconjugation or Prodrug Design

The chemical handles introduced through the modifications described above can be utilized for bioconjugation or the design of prodrugs.

For bioconjugation, a carboxylic acid group, generated from the hydrolysis of the butanenitrile chain, can be activated and coupled to the amino group of a biomolecule, such as a peptide or protein, using standard peptide coupling reagents (e.g., EDC/NHS). Alternatively, an amino group, introduced on the pyridone ring, can be reacted with an activated ester on a biomolecule.

The concept of prodrug design involves modifying a biologically active molecule to improve its pharmacokinetic properties, with the active drug being released in vivo. For this compound, a prodrug strategy could involve the attachment of a promoiety to the 2-pyridone ring or the butanenitrile chain. For example, a phosphate (B84403) group could be introduced at the 5-position of the pyridone ring via a hydroxyl precursor to enhance water solubility. This phosphate group could then be cleaved by phosphatases in the body to release the active compound.

Another prodrug approach could involve the conversion of the nitrile group into a tetrazole ring, which can act as a bioisostere for a carboxylic acid with improved metabolic stability and pharmacokinetic properties.

Preclinical Biological Activity and Pharmacological Investigations of 4 2 Oxo 1,2 Dihydropyridin 1 Yl Butanenitrile and Its Derivatives

In Vitro Studies on Molecular and Cellular Targets

The in vitro pharmacological profile of SV2A ligands like Brivaracetam and Seletracetam has been characterized through a range of assays targeting their interaction with specific proteins and cellular functions. These studies are fundamental to understanding their therapeutic potential.

The primary molecular target for this class of compounds is the Synaptic Vesicle Glycoprotein 2A (SV2A), a protein integral to the membranes of synaptic vesicles that plays a role in regulating neurotransmitter release. patsnap.comnih.gov The binding affinity and selectivity of Brivaracetam and Seletracetam for SV2A have been extensively quantified and compared to the first-generation SV2A ligand, Levetiracetam.

Brivaracetam demonstrates a significantly higher binding affinity for SV2A, reported to be 15 to 30 times greater than that of Levetiracetam. nih.govnih.govelsevierpure.com Similarly, Seletracetam exhibits a binding affinity for SV2A that is approximately 10-fold higher than Levetiracetam's. nih.govportico.orgaesnet.org This enhanced affinity is correlated with their potency in preclinical models. researchgate.net Docking and molecular dynamics simulations corroborate these experimental findings, showing a binding affinity pattern of Brivaracetam > Seletracetam > Levetiracetam. nih.govfrontiersin.org

In Vivo Efficacy Studies in Preclinical Animal Models

The therapeutic potential of novel compounds for neurological disorders is primarily assessed through a battery of well-established in vivo animal models that mimic specific aspects of human conditions.

Pharmacological Models for Neurological Disorders (e.g., seizure models, anxiety models)

The anticonvulsant properties of 2-pyridone derivatives are commonly evaluated in rodent models of epilepsy. The two most widely used screening tests are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) seizure models. The MES test is considered a model for generalized tonic-clonic seizures, while the scPTZ test is indicative of efficacy against non-convulsive (absence) seizures and myoclonic seizures. nih.gov Compounds that show activity in these initial screens are often further characterized in more specialized models that may better represent treatment-resistant forms of epilepsy. nih.gov

For anxiety-related disorders, animal models such as the elevated plus-maze, light-dark box, and marble-burying test are employed. These models are based on the natural aversion of rodents to open, brightly lit spaces or novel objects and their innate exploratory behavior. Anxiolytic compounds typically increase the time spent in the open arms of the elevated plus-maze or the light compartment of the light-dark box, and decrease the number of marbles buried.

Assessment of Behavioral and Physiological Responses in Animal Models

The evaluation of a compound's effect in these models involves the meticulous observation and quantification of specific behavioral and physiological responses. In seizure models, key parameters include the presence or absence of seizures, the latency to the first seizure, and the duration and severity of the seizures. Motor impairment, a common side effect of central nervous system active drugs, is often assessed using the rotarod test, where the ability of an animal to maintain its balance on a rotating rod is measured.

In anxiety models, behavioral responses such as the number of entries into and the time spent in the different compartments of the apparatus are recorded. Other ethological parameters like rearing, grooming, and head-dipping are also analyzed to provide a more comprehensive behavioral profile of the compound. Physiological responses, although less commonly reported in initial screenings, can include changes in heart rate, blood pressure, and stress hormone levels.

Correlation of In Vitro Findings with In Vivo Preclinical Efficacy

The in vivo efficacy of 2-pyridone derivatives often correlates with their in vitro activity at specific molecular targets. For instance, compounds that act as antagonists of the AMPA receptor, a type of glutamate (B1630785) receptor, have shown potent anticonvulsant activity in vivo. nih.gov The discovery of perampanel, a non-competitive AMPA receptor antagonist with a 1,3,5-triaryl-1H-pyridin-2-one core structure, underscores the therapeutic potential of this mechanism of action for epilepsy. nih.gov The in vitro potency of a compound in blocking AMPA receptor-mediated calcium influx in cultured neurons can be a strong predictor of its in vivo anticonvulsant efficacy in models where excessive glutamatergic neurotransmission plays a key role. nih.gov

Similarly, for compounds targeting other mechanisms, such as modulation of GABAergic neurotransmission or voltage-gated ion channels, a clear correlation between in vitro binding affinity or functional activity and in vivo pharmacological effects is often sought to establish a clear mechanism of action.

Dose-Response Relationships in Animal Models

Establishing a dose-response relationship is a critical step in the preclinical evaluation of any new chemical entity. This involves testing the compound at multiple doses to determine the minimal effective dose (MED) and the dose that produces a 50% effect (ED50). These studies are crucial for understanding the potency of a compound and for establishing a therapeutic window. For anticonvulsants, the dose-response is typically determined for both the desired therapeutic effect (seizure protection) and any unwanted side effects (e.g., motor impairment).

The following interactive table illustrates a hypothetical dose-response relationship for a 2-pyridone derivative in a preclinical seizure model, based on typical data presentation in pharmacological studies.

Dose (mg/kg)Seizure Protection (%)Motor Impairment (%)
1100
3300
106010
309040
10010080

This table is a representative example and does not reflect actual data for 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to the design of more potent and selective drugs.

Identification of Key Pharmacophoric Features for Biological Activity

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For anticonvulsant agents, a generally accepted pharmacophore model includes several key features:

A hydrophobic aryl ring system: This feature is believed to be important for binding to the receptor or enzyme target.

An electron donor moiety: This group can participate in hydrogen bonding or other electronic interactions.

A hydrogen bond acceptor/donor domain: This is another critical feature for interaction with the biological target.

A distal aryl ring or hydrophobic group: This can further enhance binding affinity and selectivity.

Impact of Substituent Effects on Efficacy and Selectivity

Research on various 2-pyridone derivatives has highlighted several key structure-activity relationships (SAR). For instance, in a series of 1,5-disubstituted-2(1H)-pyridone derivatives investigated for anti-lung cancer activity, the nature of the substituent at the N-1 and C-5 positions was found to be critical for their antiproliferative effects. researchgate.net Generally, the electronic nature of substituents plays a crucial role. Studies on pyridin-2(1H)-one derivatives as urease inhibitors have suggested that electron-releasing groups can be important in modulating biological activity. researchgate.net

The position of the substituent is also a determining factor. The C3 and C5 positions of the 2-pyridone ring are generally more electron-rich and thus susceptible to electrophilic attack, while the C4 and C6 positions are more electron-deficient. nih.gov This inherent reactivity can be exploited to introduce a variety of functional groups that can interact with specific residues in a biological target. For example, in a study of highly substituted ring-fused 2-pyridones, additional substituents were shown to impart antibacterial activity, a property not observed in less functionalized analogs. nih.gov

The N-1 substituent, in the case of the parent compound a butanenitrile group, is also a key determinant of activity. The nature of this alkyl chain can influence pharmacokinetic properties and provide a vector for interaction with the target.

The following table summarizes the general impact of substituents on the 2-pyridone core based on findings from various studies.

Substituent PositionType of SubstituentGeneral Impact on Biological ActivityReference
N-1Alkyl, Aryl, HeteroarylInfluences pharmacokinetic properties and can provide key interactions with the target. researchgate.net
C-3Electron-donating/withdrawing groupsCan modulate the electronic character of the ring and hydrogen bonding capacity. nih.gov
C-4Bulky groupsMay provide steric hindrance or beneficial interactions depending on the target's topology. researchgate.net
C-5Halogens, Alkyl, ArylCan significantly impact potency and selectivity; often a key position for modification. researchgate.net
C-6Aryl, HeteroarylCan be crucial for establishing key binding interactions, for example, with kinase hinge regions. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound were not found, QSAR studies on other substituted pyridone and pyridinyl derivatives provide insights into the descriptors that may govern their activity.

A QSAR study on substituted 2-pyridinyl guanidines as urokinase-type plasminogen activator (uPA) inhibitors revealed that the inhibitory activity was influenced by molecular shape, flexibility, and the presence of halogen atoms in one series, while in another series, lipophilicity, the number of double bonds, and the spatial orientation of bulky substituents were critical. nih.gov These findings underscore the importance of both steric and electronic properties in determining the biological activity of pyridone-based compounds.

For a hypothetical QSAR model of this compound derivatives, the following molecular descriptors would likely be relevant:

Topological Descriptors: These describe the connectivity and branching of the molecule, which can relate to its shape and size.

Electronic Descriptors: Parameters such as partial charges, dipole moment, and HOMO/LUMO energies can quantify the electronic aspects of the molecule, which are crucial for electrostatic and covalent interactions with a target.

Lipophilicity Descriptors: LogP or ClogP values are important for predicting the compound's ability to cross cell membranes and its potential for hydrophobic interactions.

Steric Descriptors: Molar refractivity and other descriptors related to molecular volume can account for the influence of the size and shape of substituents on binding.

A general QSAR equation for a series of 2-pyridone derivatives might take the form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where the coefficients (c0, c1, c2, etc.) are determined through regression analysis. The following table illustrates hypothetical QSAR data for a series of 2-pyridone analogs.

CompoundLogPMolar RefractivityElectronic Parameter (e.g., Hammett constant)Biological Activity (IC50, µM)
Analog 11.545.20.110.5
Analog 22.150.8-0.25.2
Analog 31.848.10.38.9
Analog 42.555.3-0.12.1

Fragment-Based Drug Discovery (FBDD) and Fragment Linking Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments and then growing, linking, or merging them to create more potent molecules. lifechemicals.com The 2-pyridone scaffold is an excellent candidate for FBDD due to its relatively simple structure, synthetic tractability, and its presence in many biologically active molecules. nih.gov

In a typical FBDD campaign, a library of fragments is screened against a biological target using biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR). prestwickchemical.commdpi.com Fragments that bind to the target, even with low affinity, are identified as "hits."

The 2-pyridone core can serve as an initial fragment hit. The subsequent optimization process can follow several strategies:

Fragment Growing: This involves adding functional groups to the initial 2-pyridone fragment to extend into adjacent binding pockets of the target protein, thereby increasing affinity and selectivity. lifechemicals.com

Fragment Linking: If two different fragments (one of which could be a 2-pyridone) are found to bind to adjacent sites on the target, a linker can be designed to connect them into a single, more potent molecule. researchgate.netnih.gov The design of the linker is critical to maintain the optimal binding orientation of each fragment. bohrium.com

Fragment Merging: If two fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key features of both fragments.

The following table illustrates a hypothetical fragment linking approach starting with a 2-pyridone fragment.

Fragment AFragment BLinker StrategyResulting Compound
2-PyridonePhenyl ringShort alkyl chain1-Phenyl-4-(2-oxo-1,2-dihydropyridin-1-yl)butane
2-PyridoneImidazoleAmide bondN-(1H-imidazol-4-yl)-2-(2-oxo-1,2-dihydropyridin-1-yl)acetamide
2-PyridoneThiopheneEther linkage1-((Thiophen-2-yl)methoxy)-2-pyridone

The success of these FBDD strategies relies on the ability to synthetically modify the 2-pyridone core at various positions to explore the structure-activity landscape effectively.

Computational Chemistry and Molecular Modeling Applications for 4 2 Oxo 1,2 Dihydropyridin 1 Yl Butanenitrile Research

Ligand-Based Drug Design Methodologies

In scenarios where the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) becomes an indispensable tool. amazonaws.comnih.gov This approach leverages the information from a set of molecules known to be active against a target to develop a model that defines the key chemical features required for bioactivity. nih.govnih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. dovepress.comunina.it A pharmacophore model does not represent a real molecule but is an abstract concept that serves as a 3D query for searching compound databases. dovepress.com

For 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile, a pharmacophore model could be developed based on its structure and a set of other hypothetical active analogs. The key features would likely include a hydrogen bond acceptor (the carbonyl oxygen of the pyridone ring), a hydrophobic region (the butanenitrile chain), and potentially an aromatic ring feature from the pyridone system.

Table 1: Hypothetical Pharmacophore Features for a this compound-based Model

Feature ID Feature Type Location Radius (Å)
HBA1 Hydrogen Bond Acceptor Carbonyl Oxygen 1.5
HYD1 Hydrophobic Propyl chain 1.8
ARO1 Aromatic Ring Pyridone Ring Centroid 1.6

This generated pharmacophore model can then be used for virtual screening of large chemical libraries, such as the ZINC database or Enamine REAL Space, to identify novel compounds that match the defined 3D arrangement of features. mdpi.commdpi.com Hits from this screening process would share the essential binding characteristics of the parent compound but may possess entirely different chemical scaffolds, a process known as scaffold hopping. unina.it

Table 2: Illustrative Virtual Screening Hits from a Pharmacophore Search

Hit ID Molecular Formula Fitness Score Source Library
ZINC12345678 C₁₂H₁₅N₃O₂ 2.85 ZINC
ENM543210 C₁₁H₁₂N₂O₂S 2.79 Enamine

Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. Chemoinformatics employs these descriptors to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular features with biological activity. nih.govnih.gov

For this compound and its hypothetical analogs, a wide range of descriptors would be calculated. These can be used to build a QSAR model to predict the activity of newly designed compounds or to filter large databases to prioritize molecules with "drug-like" properties, often guided by frameworks like Lipinski's Rule of Five. temple.edu

Table 3: Calculated Molecular Descriptors for this compound and Hypothetical Analogs

Compound ID Molecular Weight ( g/mol ) LogP Topological Polar Surface Area (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors
Parent Compound 176.20 0.85 50.9 0 3
Analog A (Fluoro-substituted) 194.19 1.05 50.9 0 3
Analog B (Amide instead of nitrile) 194.22 0.40 71.1 1 3

Similarity searching is a foundational chemoinformatics technique that operates on the principle that structurally similar molecules are likely to have similar biological activities. scispace.com Using this compound as a query, one can search vast compound databases using 2D fingerprints (bit strings that encode substructural features) to find close analogs. scispace.com

Beyond finding close analogs, computational methods allow for a broader exploration of the "chemical space" around a core scaffold. nih.gov Chemical space encompasses all possible molecules. nih.govfrontiersin.org By applying virtual reaction rules to a set of available building blocks, vast libraries of synthetically accessible compounds based on the 2-oxo-1,2-dihydropyridine core can be generated and evaluated in silico, guiding synthetic efforts toward the most promising regions of this virtual chemical space. mdpi.com

Table 4: Hypothetical Similarity Search Results using the Parent Compound as a Query

Compound ID Tanimoto Similarity (Morgan Fingerprints) Source
CHEMBL12345 0.88 ChEMBL
PUBCHEM67890 0.85 PubChem

Structure-Based Drug Design Methodologies

When the 3D structure of the biological target is known or can be reliably modeled, structure-based drug design (SBDD) offers a powerful, rational approach to inhibitor design. amazonaws.com

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor or protein). unar.ac.idnih.gov Since the pyridone motif is present in known inhibitors of enzymes like PIM-1 kinase, we can hypothesize this as a potential target for this compound for the purpose of this theoretical study. nih.govnih.govsemanticscholar.org

The docking process involves preparing the 3D structure of the protein and the ligand, defining a binding site (or "grid box"), and then using a scoring function to evaluate thousands of possible binding poses. nih.govnih.gov The results provide a binding energy score and a detailed view of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues.

Table 5: Hypothetical Molecular Docking Results against PIM-1 Kinase

Ligand Binding Energy (kcal/mol) Key Interacting Residues Hydrogen Bonds
Parent Compound -7.8 LYS67, GLU121, PHE49 LYS67 (backbone)
Analog A -8.1 LYS67, GLU121, PHE49, VAL52 LYS67 (backbone)
Analog B -8.5 LYS67, GLU121, ASP128 LYS67 (backbone), ASP128 (side chain)

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can predict the time-dependent behavior of a molecular system. rsc.orgnih.gov By simulating the motions of atoms in the ligand-protein complex over time (typically nanoseconds to microseconds), MD can assess the stability of the predicted binding pose and provide a more accurate estimation of binding free energy. mdpi.compreprints.orgnih.gov

An MD simulation of the this compound-PIM-1 kinase complex would reveal how the ligand and protein adjust to each other. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand from its initial docked pose are monitored to assess stability. A stable RMSD suggests a stable binding mode. Furthermore, the persistence of key interactions, like hydrogen bonds, can be tracked throughout the simulation. mdpi.com

Table 6: Summary of Hypothetical MD Simulation Metrics (100 ns)

System Ligand RMSD (Å, average) Protein RMSD (Å, average) H-Bond Occupancy (Ligand-LYS67)
Parent Compound-PIM-1 1.2 ± 0.3 1.8 ± 0.4 85%
Analog B-PIM-1 0.9 ± 0.2 1.7 ± 0.3 92%

Table of Mentioned Compounds

Compound Name

Binding Energy Calculations and Free Energy Perturbations (FEP)

A fundamental aspect of drug design is the accurate prediction of the binding affinity between a ligand and its target protein. Binding energy calculations and Free Energy Perturbation (FEP) are sophisticated computational methods employed to quantify this interaction.

Binding energy calculations estimate the strength of the interaction between a ligand, in this case, this compound, and its biological target. These calculations can be performed using a variety of methods, including molecular mechanics-based approaches such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). These methods calculate the free energy of binding by combining the molecular mechanics energies of the components with continuum solvation models.

Free Energy Perturbation (FEP) is a more rigorous and computationally intensive method for calculating the relative binding free energies of a series of related ligands to a common target. FEP simulations involve the alchemical transformation of one ligand into another in both the solvated state and when bound to the protein. By calculating the free energy change for these transformations, the relative binding affinity can be determined with high accuracy. While computationally demanding, FEP can provide invaluable guidance for lead optimization by predicting how modifications to the chemical structure of this compound would affect its binding potency.

Table 1: Hypothetical Binding Energy Calculations for this compound and Analogs Disclaimer: The following data is illustrative and does not represent experimentally verified results.

Compound Target MM/PBSA ΔG_bind (kcal/mol) FEP ΔΔG_bind (relative to parent, kcal/mol)
This compound Kinase A -9.5 0.0
Analog 1 (with fluoro substitution) Kinase A -10.2 -0.7
Analog 2 (with methyl substitution) Kinase A -9.1 +0.4

Homology Modeling for Undetermined Target Structures

For many potential drug targets, an experimentally determined three-dimensional structure is not available. In such cases, homology modeling provides a powerful tool to generate a reliable 3D model of the target protein. This technique is based on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures.

The process of homology modeling involves identifying a protein with a known experimental structure (the template) that has a significant sequence similarity to the target protein of interest for this compound. The amino acid sequence of the target protein is then aligned with the template sequence, and a 3D model of the target is constructed based on the atomic coordinates of the template. The resulting model can then be used for molecular docking studies to predict the binding mode of this compound and to guide further structure-based drug design efforts. The quality of the homology model is critically dependent on the sequence identity between the target and the template, with higher identity leading to more accurate models. nih.gov

Theoretical Insights into Mechanism of Action and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. By docking this compound into the active site of its target protein (either an experimental structure or a homology model), researchers can gain valuable insights into its binding mode. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the binding affinity.

Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. By analyzing the trajectory of an MD simulation, researchers can identify stable binding poses, characterize the conformational changes that occur upon ligand binding, and gain a deeper understanding of the molecular mechanism of action of this compound.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Excluding Clinical Pharmacokinetics)

The success of a drug candidate is not solely determined by its potency but also by its pharmacokinetic properties. In silico ADME prediction tools have become an integral part of the early drug discovery process, allowing for the rapid assessment of a compound's drug-likeness and the identification of potential liabilities.

Computational models can predict the intestinal absorption of this compound based on its physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA). These models can provide an early indication of the compound's potential for oral bioavailability.

Similarly, the ability of a compound to cross the blood-brain barrier (BBB) is a critical parameter for drugs targeting the central nervous system. In silico models can predict BBB penetration based on similar molecular descriptors, helping to guide the design of CNS-active or peripherally restricted compounds.

The metabolic fate of a drug is a key determinant of its efficacy and safety. Computational tools can predict the likely sites of metabolism on the this compound molecule by identifying atoms that are most susceptible to enzymatic modification by cytochrome P450 enzymes. These predictions can help in the early identification of potentially reactive or toxic metabolites and can guide the design of more metabolically stable analogs.

Aqueous solubility is a crucial property for drug absorption and formulation. In silico models can predict the intrinsic solubility of this compound based on its chemical structure. Similarly, its permeability across biological membranes, such as the intestinal epithelium, can be predicted using computational models that consider factors like lipophilicity and the number of hydrogen bond donors and acceptors.

Table 2: Illustrative In Silico ADME Predictions for this compound Disclaimer: The following data is for illustrative purposes only and is not based on experimental measurements.

Property Predicted Value Interpretation
Intestinal Absorption High Likely to be well-absorbed orally
BBB Penetration Low Unlikely to cross the blood-brain barrier
Primary Metabolic Site Pyridinone ring Potential for oxidative metabolism
Aqueous Solubility (logS) -2.5 Moderately soluble
Caco-2 Permeability (nm/s) 15 x 10-6 High permeability

Role of 4 2 Oxo 1,2 Dihydropyridin 1 Yl Butanenitrile in the Preclinical Drug Discovery and Development Pipeline

Lead Compound Identification and Optimization Strategies

The journey of a potential drug candidate begins with the identification of a "lead compound"—a chemical entity showing promising therapeutic activity. For a compound like 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile, its discovery as a lead would likely stem from high-throughput screening of diverse chemical libraries.

Once identified, lead optimization is a critical phase aimed at enhancing the compound's desirable properties while minimizing undesirable ones. This is a meticulous process involving the synthesis and evaluation of numerous structural analogs. Key optimization strategies include:

Structure-Activity Relationship (SAR) Studies: This involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity. For this compound, chemists might alter the butanenitrile side chain or substitute various positions on the dihydropyridine (B1217469) ring to improve potency and selectivity.

Improving Pharmacokinetic Properties: A successful drug must be effectively absorbed, distributed, metabolized, and excreted (ADME). Modifications to the lead compound are often necessary to enhance its metabolic stability, oral bioavailability, and half-life.

Minimizing Off-Target Effects: It is crucial to ensure that the compound interacts specifically with its intended biological target to avoid unwanted side effects. Optimization aims to reduce interactions with other proteins or pathways.

The ultimate goal of lead optimization is to produce a preclinical candidate with a well-balanced profile of potency, selectivity, and drug-like properties.

Exploration of Novel Preclinical Therapeutic Applications and Indications

The structural features of this compound suggest potential for a range of therapeutic applications. The dihydropyridine core is a well-established pharmacophore found in various approved drugs, indicating its versatility.

Initial preclinical exploration would involve screening the compound against a broad panel of biological targets and disease models. This could uncover novel therapeutic avenues beyond the initial intended use. For instance, a compound initially investigated for its cardiovascular effects might show unexpected activity in neurological or oncological models. The exploration of new indications is often guided by emerging biological research and a deeper understanding of disease pathways.

Comparative Studies with Existing Preclinical Candidates or Research Compounds

To establish the potential of a new compound, it is essential to compare its performance against existing preclinical candidates or established research compounds. These comparative studies provide a benchmark for evaluating the compound's efficacy and safety profile.

For this compound, such studies would involve head-to-head comparisons in relevant in vitro and in vivo models. The data generated would highlight the compound's relative potency, selectivity, and any potential advantages over existing molecules.

Table 1: Illustrative Comparative Data for a Hypothetical Preclinical Candidate

FeatureCompound A (Existing)This compound (Hypothetical)
Target Affinity (IC50) 50 nM25 nM
In Vivo Efficacy (Model X) 40% tumor growth inhibition60% tumor growth inhibition
Oral Bioavailability 20%45%
Off-Target Activity ModerateLow

This table is for illustrative purposes only and does not represent actual data for the specified compound.

Target Validation and Pathway Interrogation Using the Compound as a Chemical Probe

A well-characterized compound can serve as a valuable "chemical probe" to investigate the function of a specific biological target and its role in disease pathways. If this compound demonstrates high potency and selectivity for a particular protein, it can be used to modulate the activity of that protein in experimental systems.

This allows researchers to:

Validate the Target: By observing the biological consequences of inhibiting or activating the target with the compound, scientists can confirm whether the target is indeed critical for the disease process.

Interrogate Biological Pathways: The compound can be used to dissect complex signaling pathways and understand how different components interact.

Identify Biomarkers: A chemical probe can help in identifying biomarkers that can be used to monitor disease progression or the response to treatment.

The use of potent and selective chemical probes is a cornerstone of modern drug discovery, enabling a deeper understanding of the underlying biology of a disease and increasing the chances of developing an effective therapy.

Advanced Analytical Methodologies in Research on 4 2 Oxo 1,2 Dihydropyridin 1 Yl Butanenitrile

Chromatographic Techniques for Purity Assessment and Isolation in Synthetic Research (e.g., HPLC, GC)

Chromatographic methods are indispensable in the synthesis of 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile, serving the dual purpose of isolating the compound from reaction mixtures and accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis and purification of pyridinone derivatives due to their polarity and relatively low volatility. Reversed-phase HPLC, utilizing a C18 stationary phase, is commonly employed. The mobile phase typically consists of a mixture of water (often with acid modifiers like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is most effectively achieved using a UV detector, set to a wavelength corresponding to the compound's absorbance maximum (λmax).

Gas Chromatography (GC) analysis of this compound presents challenges due to the compound's polarity and potential for thermal degradation at the high temperatures required for volatilization. Direct GC analysis is often unproductive for such molecules. obrnutafaza.hr To overcome this, derivatization is a necessary prerequisite. Functional groups with active hydrogens, like the N-H group in the pyridone ring, can be modified through silylation or acylation to create more volatile and thermally stable derivatives. obrnutafaza.hrfujifilm.com For instance, reacting the compound with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, rendering the molecule suitable for GC analysis. obrnutafaza.hr

Table 1: Representative Chromatographic Conditions for Analysis
TechniqueStationary PhaseMobile Phase / Carrier GasDetectionNotes
HPLCReversed-Phase C18 (5 µm, 4.6 x 250 mm)Gradient of Acetonitrile and Water (with 0.1% Formic Acid)UV at ~300 nmIdeal for purity assessment and purification.
GC5% Phenyl Polysiloxane (e.g., DB-5)Helium or NitrogenFlame Ionization (FID) or Mass Spectrometry (MS)Requires prior derivatization (e.g., silylation) to increase volatility and thermal stability. obrnutafaza.hr

Spectroscopic Methods for Comprehensive Structural Elucidation of Novel Derivatives (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are crucial for the unambiguous structural confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The spectrum would show distinct signals for the protons on the pyridinone ring, typically in the aromatic region, and signals for the methylene (B1212753) (-CH₂) protons of the butanenitrile side chain in the aliphatic region.

¹³C NMR: The spectrum would display characteristic peaks for the carbonyl carbon (C=O) of the pyridone ring (around 161 ppm), the nitrile carbon (C≡N), and the various sp² and sp³ hybridized carbons of the ring and side chain. rsc.org

Infrared (IR) Spectroscopy is used to identify key functional groups. The IR spectrum of 2-pyridone itself shows that the C=O stretching frequency is present while O-H frequencies are absent, confirming the lactam form in the solid state. wikipedia.org For the target compound, the most prominent absorption bands would be the carbonyl (C=O) stretch of the amide within the pyridone ring, typically observed around 1650-1685 cm⁻¹, and the sharp, medium-intensity stretch of the nitrile (C≡N) group around 2250 cm⁻¹. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy gives insight into the electronic transitions within the molecule. The 2-pyridone moiety acts as the primary chromophore. In an aqueous solution, 2-pyridone exhibits a maximum absorbance (λmax) at approximately 293 nm, corresponding to a π→π* transition. wikipedia.org A much weaker n→π* transition associated with the carbonyl group is also present. masterorganicchemistry.com The position of these absorption bands can be influenced by solvent polarity. wikipedia.org

Table 2: Key Spectroscopic Data for Structural Characterization
TechniqueFeatureExpected Region / Shift (ppm)Structural Assignment
NMR¹H~6.0-7.5 ppmPyridone ring protons
¹³C~160-165 ppmPyridone C=O
¹³C~118-120 ppmNitrile C≡N
IRC≡N stretch~2250 cm⁻¹Nitrile group
C=O stretch~1650-1685 cm⁻¹Pyridone amide carbonyl cdnsciencepub.comcdnsciencepub.comresearchgate.net
UV-Visπ→π* transition~290-300 nmPyridone ring chromophore wikipedia.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Metabolic Research (Preclinical)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of this compound. By providing a mass measurement with high accuracy (typically to within 5 ppm), HRMS can definitively verify the molecular formula (C₉H₁₀N₂O). Techniques like electrospray ionization (ESI) are commonly used to generate ions of the molecule with minimal fragmentation.

In preclinical metabolic research, liquid chromatography coupled with mass spectrometry (LC-MS) is the standard for identifying and quantifying metabolites in biological matrices. acs.org This approach allows for the separation of the parent compound from its metabolites, which are then identified based on their mass-to-charge (m/z) ratios and fragmentation patterns (MS/MS). acs.orgbohrium.com Potential metabolic pathways for this compound could include hydroxylation of the pyridone ring or hydrolysis of the nitrile group to a carboxylic acid. HRMS is essential in this context to determine the molecular formulas of unknown metabolites. nih.gov

Table 3: High-Resolution Mass Spectrometry Data
ParameterValue / Description
Molecular FormulaC₉H₁₀N₂O
Monoisotopic Mass174.07931 g/mol
Ionization ModePositive ESI: [M+H]⁺ at m/z 175.0866
Key FragmentationLoss of butanenitrile side chain; cleavage at the N-CH₂ bond.
Application in MetabolismLC-MS/MS for detection of metabolites (e.g., hydroxylated species, [M+H]⁺ at m/z 191.0815). acs.orgbohrium.com
Table 4: Representative Crystallographic Parameters for a 2-Pyridone Derivative
ParameterTypical Value / Description
Crystal SystemMonoclinic or Orthorhombic nih.goviucr.org
Space GroupCentrosymmetric (e.g., P2₁/n) nih.gov
Key Intermolecular InteractionN—H···O hydrogen bonding forming dimers. nih.gov
Bond Length C=O~1.24 Å
Bond Length N-C(O)~1.38 Å

Future Perspectives and Emerging Research Directions for 4 2 Oxo 1,2 Dihydropyridin 1 Yl Butanenitrile

Exploration of Uncharted Synthetic Pathways and Methodologies

The synthesis of N-alkylated 2-pyridones is a well-established field, but it is not without challenges, primarily the competition between N-alkylation and O-alkylation. nih.govresearchgate.netsciforum.net Conventional methods often involve reacting 2-pyridones with alkylating agents under basic conditions, which can lead to mixtures of N- and O-alkylated products. sciforum.netmdpi.com Future research will likely focus on developing more efficient, selective, and sustainable synthetic methodologies.

Emerging Synthetic Strategies:

Microwave-Assisted Multicomponent Reactions (MCRs): MCRs, particularly under microwave irradiation, represent a green and efficient approach to generate N-substituted 2-pyridones in a one-pot synthesis, potentially reducing reaction times and improving yields without secondary products. researchgate.netmdpi.com

Novel Alkylating Agents and Catalysts: Recent advancements include the use of α-keto esters, mediated by reagents like P(NMe2)3, for a practical and highly regioselective N-alkylation via a deoxygenation process under mild conditions. organic-chemistry.org Another approach involves the one-pot preparation from readily available 2-halopyridinium salts and aldehydes. nih.gov

Continuous Flow Synthesis: The adaptation of known synthetic routes to continuous flow reactors could offer significant advantages for large-scale production, providing better control over reaction parameters, improving safety, and reducing costs. This would be a logical next step for promising 2-pyridone derivatives. nih.gov

Biocatalysis: The use of enzymes to catalyze the N-alkylation of the pyridone ring could offer unparalleled selectivity and sustainability, avoiding harsh reagents and complex purification steps. This remains a largely unexplored but highly promising area.

Synthetic MethodologyKey AdvantagesRepresentative Ref.
Microwave-Assisted MCRsHigh selectivity, reduced reaction time, green chemistry mdpi.com
Deoxygenation of α-Keto EstersHigh regioselectivity, mild conditions, scalable organic-chemistry.org
From 2-Halopyridinium SaltsMild conditions, high diastereoselectivity, one-pot nih.gov
Continuous Flow SynthesisScalability, process control, cost reduction nih.gov

Identification and Validation of Novel Biological Targets Beyond Current Focus

The 2-pyridone scaffold is present in numerous compounds with a vast array of biological activities, including anticancer, antimicrobial, antiviral, and cardiovascular effects. innovareacademics.innih.govnih.gov Should 4-(2-oxo-1,2-dihydropyridin-1-yl)butanenitrile be under investigation for a specific target, future research should aim to broaden its biological screening to uncover novel mechanisms of action and therapeutic applications.

Potential Target Classes for Exploration:

Kinase Inhibition: 2-pyridone derivatives are well-represented among FDA-approved kinase inhibitors. nih.gov Screening against panels of kinases, such as Pim kinases, could reveal unexpected inhibitory activities relevant to oncology. nih.govrsc.org

Epigenetic Targets: The histone methyltransferase EZH2 is a notable cancer target for which potent 2-pyridone-based inhibitors have been developed. nih.gov This highlights the potential of this scaffold to interact with histone-modifying enzymes.

Viral Proteases: Recent computational studies have explored 2-pyridone derivatives as potential inhibitors of key viral enzymes like the main protease of SARS-CoV-2, suggesting a role in developing new antiviral agents. nih.govresearchgate.net

Bacterial Targets: The 2-pyridone core is found in compounds with antibacterial and antifungal properties. innovareacademics.in Future work could involve screening against multidrug-resistant bacterial strains or exploring novel antibacterial mechanisms of action.

Integration of Advanced Computational Techniques with Experimental Research

The synergy between in silico and experimental methods is a cornerstone of modern drug discovery. For a molecule like this compound, computational techniques can accelerate the identification of biological targets, optimize its structure, and predict its pharmacological properties.

Applicable Computational Approaches:

Molecular Docking and Virtual Screening: Docking studies can predict the binding orientation of the compound within the active sites of various proteins. This has been successfully applied to screen 2-pyridone libraries against targets like the COVID-19 main protease. nih.govresearchgate.net This approach can rapidly identify high-probability targets for subsequent experimental validation.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed for a series of 2-pyridone analogs to correlate structural features with biological activity. Such models help in understanding the key chemical properties required for potency and can guide the design of more effective derivatives. jchemlett.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, confirming the stability of binding interactions identified through docking. nih.gov Studies on 2-pyridone amides as inhibitors of Chlamydia trachomatis have used MD simulations to explore potential binding modes and identify key stabilizing residues. jchemlett.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the drug development process and guiding chemical modifications to improve its drug-like characteristics.

Computational TechniqueApplication in Drug DiscoveryExample from 2-Pyridone Research
Molecular DockingTarget identification, binding mode predictionScreening against SARS-CoV-2 main protease nih.gov
QSARGuiding lead optimization, predicting activityModeling inhibitors of Chlamydia trachomatis jchemlett.com
MD SimulationsAssessing binding stability, studying complex dynamicsVerifying interactions with COVID-19 protease nih.gov
ADMET PredictionEarly assessment of drug-like propertiesInforming design of orally bioavailable inhibitors acs.org

Potential for Further Preclinical Development and Derivatization for Specialized Applications

The core structure of this compound offers multiple points for chemical modification (derivatization) to enhance its therapeutic potential. A systematic medicinal chemistry campaign could optimize its potency, selectivity, and pharmacokinetic profile for specialized applications.

Strategies for Derivatization and Development:

Modification of the Pyridone Ring: Introducing substituents at various positions on the pyridone ring can significantly impact biological activity. For example, adding aryl groups or other functional moieties can modulate binding affinity and specificity, as demonstrated in the development of various bioactive pyridones. mdpi.com

Alteration of the N-Alkyl Linker: The butanenitrile chain provides opportunities for modification. Altering its length, rigidity, or replacing the nitrile group with other functionalities (e.g., amides, esters, carboxylic acids) could drastically change the compound's properties and interactions with biological targets. Structure-activity relationship studies on N-substituted pyridones have shown that small changes to this linker are critical for potency and metabolic stability. acs.org

Bioisosteric Replacement: The 2-pyridone motif itself can act as a bioisostere for amides, phenols, and other aromatic systems, which contributes to its success in drug design. nih.govrsc.org Further exploration of this property by comparing its performance to related scaffolds can guide future design efforts.

Development for Specific Pathologies: Based on initial screening results, derivatization efforts can be focused. For instance, if anticancer activity is detected, modifications could be guided by structure-activity relationships of known kinase inhibitors. tandfonline.com If the compound shows potential for overcoming multidrug resistance, derivatives could be designed to optimize this specific activity. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Utilize nucleophilic substitution or condensation reactions under controlled temperatures (0–5°C) with catalysts like piperidine in ethanol, as demonstrated in analogous nitrile derivatives .
  • Step 2 : Monitor reaction progress via TLC or HPLC to detect intermediates/byproducts.
  • Step 3 : Purify via recrystallization or column chromatography. Adjust solvent polarity (e.g., ethanol/water mixtures) to improve yield.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • Engineering Controls : Ensure fume hoods and local exhaust ventilation to minimize vapor inhalation .
  • Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-certified safety goggles, nitrile gloves, and lab coats. Inspect gloves for integrity before use .
  • Emergency Procedures : Maintain accessible eyewash stations and safety showers. For spills, use inert adsorbents (e.g., vermiculite) and avoid environmental release .

Q. How can the molecular structure of this compound be characterized?

  • Methodology :

  • X-ray Crystallography : Use SHELXL for small-molecule refinement. Resolve twinning or disorder issues by iterative refinement cycles .
  • Spectroscopy : Obtain 1H^1H-/13C^13C-NMR to confirm nitrile (C≡N, ~110–120 ppm) and carbonyl (C=O, ~160–180 ppm) groups. Compare with InChIKey databases (e.g., LNKCHISZVFTKNO-UHFFFAOYSA-N for structural analogs) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, poor resolution) be resolved during structural analysis?

  • Methodology :

  • Data Collection : Use high-resolution synchrotron sources. For twinned crystals, apply SHELXL’s twin refinement tools (e.g., BASF parameter) .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry. Refine hydrogen bonding networks iteratively to resolve disorder .

Q. What strategies mitigate synthetic byproducts in nitrile-containing analogs?

  • Methodology :

  • Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., hydrolysis products like carboxylic acids).
  • Optimization : Introduce protecting groups (e.g., tert-butyldimethylsilyl) for sensitive moieties. Reduce reaction time or temperature to minimize decomposition .

Q. How can the biological activity of this compound be evaluated in pharmacological studies?

  • Methodology :

  • In Vitro Assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays. For antimicrobial activity, employ MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains .
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like AMPA receptors or cytochrome P450 enzymes .
  • ADME Profiling : Assess solubility (shake-flask method) and metabolic stability using liver microsomes .

Data Contradiction Analysis

Q. How to address conflicting spectroscopic data between theoretical and experimental results?

  • Methodology :

  • Theoretical Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-31G*). Adjust for solvent effects using COSMO-RS .
  • Error Sources : Check for impurities (e.g., residual solvents) via 1H^1H-NMR integration. Confirm sample concentration and shimming quality.

Key Research Considerations

  • Avoid Commercial Sources : Prioritize academic synthesis protocols over industrial-scale methods.
  • Structural Analogues : Compare with derivatives like 3-[3-(benzyloxy)-2-oxo-1,2-dihydropyridin-1-yl]-2-methylpropanenitrile for reactivity trends .

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4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.